2-methoxy-4-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenyl benzenesulfonate
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Overview
Description
2-METHOXY-4-[(2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]PHENYL BENZENESULFONATE is a complex organic compound with significant applications in various scientific fields. This compound features a unique structure that includes a methoxy group, a diazinane ring, and a benzenesulfonate group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHOXY-4-[(2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]PHENYL BENZENESULFONATE typically involves multiple steps, including the formation of the diazinane ring and the subsequent attachment of the methoxy and benzenesulfonate groups. Common reagents used in these reactions include methanol, sulfuric acid, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often employs large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-METHOXY-4-[(2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]PHENYL BENZENESULFONATE undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions
The reactions involving this compound are usually carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to optimize the reaction rates and yields. Solvents like dichloromethane, ethanol, and water are frequently used depending on the nature of the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce various alcohols or amines.
Scientific Research Applications
2-METHOXY-4-[(2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]PHENYL BENZENESULFONATE has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-METHOXY-4-[(2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]PHENYL BENZENESULFONATE involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies, including molecular docking and structure-activity relationship analyses, help elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
- N-[4-[[1-(2-furanylmethyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methylamino]phenyl]acetamide
- 2-[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenyl acetate
Uniqueness
Compared to similar compounds, 2-METHOXY-4-[(2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]PHENYL BENZENESULFONATE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its methoxy group enhances its solubility and reactivity, while the benzenesulfonate group contributes to its stability and potential biological activity.
Properties
Molecular Formula |
C18H14N2O7S |
---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
[2-methoxy-4-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] benzenesulfonate |
InChI |
InChI=1S/C18H14N2O7S/c1-26-15-10-11(9-13-16(21)19-18(23)20-17(13)22)7-8-14(15)27-28(24,25)12-5-3-2-4-6-12/h2-10H,1H3,(H2,19,20,21,22,23) |
InChI Key |
FCKKJKZOLQEFJA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)NC(=O)NC2=O)OS(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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